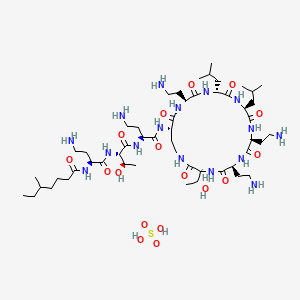

Colistin (sulfate)

Description

BenchChem offers high-quality Colistin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Colistin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H100N16O17S |

|---|---|

Molecular Weight |

1253.5 g/mol |

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid |

InChI |

InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |

InChI Key |

VEXVWZFRWNZWJX-NBKAJXASSA-N |

Isomeric SMILES |

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |

Canonical SMILES |

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Colistin (Sulfate) Against Gram-negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of colistin (B93849) (sulfate), a last-resort antibiotic against multidrug-resistant Gram-negative bacteria. This document details the core molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate its bactericidal effects.

Core Mechanism of Action: A Multi-Step Assault

Colistin, a polycationic polypeptide antibiotic, exerts its potent bactericidal activity through a primary mechanism involving the disruption of the bacterial cell envelope.[1][2] This process can be dissected into several key stages:

-

Electrostatic Attraction and Binding to Lipopolysaccharide (LPS): The initial and most critical interaction is the electrostatic attraction between the positively charged α,γ-diaminobutyric acid (Dab) residues of colistin and the negatively charged phosphate (B84403) groups of lipid A, a core component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3][4][5] This binding is a hallmark of colistin's specificity for Gram-negative pathogens.[6]

-

Displacement of Divalent Cations: Colistin competitively displaces divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules.[4][7][8] This displacement destabilizes the outer membrane, leading to a localized disorganization of the LPS leaflet.[9]

-

Membrane Permeabilization and Disruption: The destabilization of the outer membrane allows for the insertion of colistin's hydrophobic fatty acyl tail into the membrane core.[3] This detergent-like action further disrupts the membrane's integrity, creating transient pores and increasing its permeability.[1][9] This "self-promoted uptake" allows more colistin molecules to traverse the outer membrane.[4]

-

Inner Membrane Damage and Cell Lysis: Following its passage through the outer membrane, colistin interacts with the inner cytoplasmic membrane, which also contains negatively charged phospholipids.[6][10] Recent evidence suggests that colistin also targets LPS molecules that are present in the cytoplasmic membrane.[10][11] This interaction disrupts the inner membrane's structure and function, leading to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell lysis and death.[3][12]

Secondary and Alternative Mechanisms of Action

Beyond direct membrane disruption, several other mechanisms contribute to colistin's bactericidal activity:

-

Vesicle-Vesicle Contact Pathway: Colistin can induce the formation of functional contacts between vesicles, facilitating the rapid exchange of phospholipids, which may contribute to membrane destabilization.[4]

-

Hydroxyl Radical Death Pathway: Some studies suggest that colistin can trigger the production of reactive oxygen species (ROS), such as hydroxyl radicals, which cause oxidative damage to cellular components and contribute to cell death.[13]

-

Inhibition of Respiratory Enzymes: Colistin has been shown to inhibit essential respiratory enzymes, such as the Type II NADH:quinone oxidoreductase, located in the bacterial inner membrane.[13] This inhibition disrupts the electron transport chain and cellular energy production.

Quantitative Data: In Vitro Efficacy

The in vitro activity of colistin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC distribution for colistin against several clinically relevant Gram-negative bacteria.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 1.0 | 2.0 | ≤0.125 - >128 |

| Acinetobacter baumannii | 1.0 | 2.0 | ≤0.125 - >128 |

| Klebsiella pneumoniae | 1.0 | 16.0 | ≤0.25 - >128 |

| Escherichia coli | 0.25 | 16.0 | ≤0.06 - >128 |

| Enterobacter cloacae | - | - | Resistant (MIC ≥128) |

| Serratia marcescens | - | - | Intrinsically Resistant |

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical region. Data compiled from multiple sources.[3][4][5][7][8][10][12][13][14][15][16][17][18][19][20]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of colistin.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the recommendations of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for colistin susceptibility testing.[9][21]

Materials:

-

Colistin sulfate (B86663) powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (polystyrene plates can lead to colistin adsorption; low-binding plates are recommended)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline (0.85% NaCl)

-

Incubator (35 ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.

-

Serial Dilution: Perform two-fold serial dilutions of the colistin stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

-

Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).

-

Incubation: Seal the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

N-Phenyl-1-Naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

This assay measures the disruption of the outer membrane by quantifying the uptake of the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN).[6][8][11]

Materials:

-

Bacterial culture in mid-log phase

-

5 mM HEPES buffer (pH 7.2)

-

N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

-

Colistin solution at various concentrations

-

Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

-

Cell Preparation: Grow bacteria to mid-logarithmic phase. Harvest the cells by centrifugation and wash them with 5 mM HEPES buffer. Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

-

Assay Setup: In a cuvette or a black-walled 96-well plate, add the bacterial suspension.

-

NPN Addition: Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.

-

Colistin Addition: Add colistin to the desired final concentration and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the permeabilized outer membrane. The rate and extent of the fluorescence increase are proportional to the degree of outer membrane damage.

Calcein (B42510) Leakage Assay from Liposomes

This assay uses liposomes encapsulating the fluorescent dye calcein at a self-quenching concentration to model the disruption of a lipid bilayer by colistin.[9][17][22]

Materials:

-

Lipids (e.g., a mixture mimicking the bacterial inner membrane)

-

Calcein

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Buffer (e.g., HEPES-buffered saline)

-

Colistin solution

-

Fluorometer with excitation at 490 nm and emission at 520 nm

-

Triton X-100 (for 100% lysis control)

Procedure:

-

Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) by hydrating a lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM). Extrude the liposome suspension through polycarbonate membranes to obtain a uniform size distribution.

-

Purification: Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.

-

Assay Setup: Dilute the purified calcein-loaded liposomes in buffer in a cuvette or 96-well plate.

-

Colistin Addition: Add colistin to the liposome suspension at the desired concentration and monitor the increase in fluorescence over time.

-

Maximum Leakage Control: At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).

-

Data Analysis: The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.

Conclusion

Colistin remains a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria. Its primary mechanism of action, involving the electrostatic interaction with and disruption of the bacterial membranes, is well-established. However, a deeper understanding of its secondary mechanisms and the precise molecular events leading to cell death is crucial for optimizing its clinical use and developing strategies to combat emerging resistance. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted interactions of colistin with its bacterial targets.

References

- 1. Insights into colistin-mediated fluorescence labelling of bacterial LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Approach to Measuring Colistin Plasma Levels Regarding the Treatment of Multidrug-Resistant Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Spheroplasts as a Model for Visualizing Membrane Translocation of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of Colistin and Colistin Methanesulfonate with Liposomes: Colloidal Aspects and Implications for Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Preparation of Giant Escherichia coli spheroplasts for Electrophysiological Recordings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mode of Action of Antimicrobial Peptides on E. coli Spheroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reliability of the colistin disk test in identification of Serratia marcescens and Serratia liquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Colistin Resistance among Enterobacteriaceae Isolated from Clinical Samples in Gaza Strip - PMC [pmc.ncbi.nlm.nih.gov]

- 18. clinmedjournals.org [clinmedjournals.org]

- 19. Frontiers | Clinical characteristics, molecular epidemiology and mechanisms of colistin heteroresistance in Enterobacter cloacae complex [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. dysart.co.nz [dysart.co.nz]

- 22. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

Molecular Basis of Colistin Resistance in Acinetobacter baumannii: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, notorious for its rapid acquisition of multidrug resistance. Colistin (B93849), a polymyxin (B74138) antibiotic, has been revived as a last-resort treatment for infections caused by carbapenem-resistant A. baumannii (CRAB). However, the increasing use of colistin has inevitably led to the emergence of resistance, posing a significant threat to global health. Understanding the molecular underpinnings of colistin resistance is paramount for the development of novel therapeutic strategies to combat this resilient pathogen. This technical guide provides a comprehensive overview of the core molecular mechanisms of colistin resistance in A. baumannii, with a focus on genetic determinants, signaling pathways, and key experimental methodologies.

Core Mechanisms of Colistin Resistance

Colistin, a polycationic peptide, exerts its antimicrobial activity by binding to the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca2+ and Mg2+), disrupting the outer membrane integrity and leading to cell death. Resistance to colistin in A. baumannii primarily arises from alterations to the bacterial cell envelope that reduce the binding of colistin to its target. The two predominant mechanisms are the modification of LPS and the complete loss of LPS.

Lipopolysaccharide (LPS) Modification

The most prevalent mechanism of colistin resistance in A. baumannii involves the modification of lipid A, which reduces its net negative charge. This is primarily achieved through the addition of a phosphoethanolamine (PEtN) moiety to the lipid A, a process mediated by the PmrAB two-component system.

The PmrAB two-component system is a key regulator of this process. It consists of a sensor kinase, PmrB, and a response regulator, PmrA. In colistin-resistant strains, mutations in the pmrA and/or pmrB genes lead to the constitutive activation of this system. The activated PmrA then upregulates the expression of the pmrC gene, which is part of the pmrCAB operon. The pmrC gene encodes a phosphoethanolamine transferase that catalyzes the addition of PEtN to lipid A. This modification neutralizes the negative charge of the outer membrane, thereby reducing its affinity for the positively charged colistin.[1][2]

Another gene, eptA, also encodes a phosphoethanolamine transferase and can contribute to lipid A modification and colistin resistance.[3] Additionally, some studies have reported the addition of galactosamine (GalN) to lipid A, a modification linked to mutations in the naxD gene, which is also under the control of the PmrAB system.

Plasmid-mediated colistin resistance, conferred by the mcr genes (mobile colistin resistance), has been widely reported in Enterobacteriaceae. While less common in A. baumannii, the presence of mcr genes, which also encode phosphoethanolamine transferases, has been documented.[4]

| Gene(s) with Mutation(s) | Amino Acid Substitution(s) | Colistin MIC (µg/mL) | Reference(s) |

| pmrA | P102R | 32 | [1][5] |

| pmrA (with miaA I221V) | P102R | 128 | [1][5] |

| pmrB | T235N | 32 | [1][5] |

| pmrB | P233S | 32 | [1][5] |

| pmrB | A138T | >64 | [6] |

| pmrC | I42V, L150F (with lpxD E117K) | >64 | [6] |

| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Reference(s) |

| pmrA | 5 to 40-fold increase | [7] |

| pmrB | Statistically significant increase | [8] |

| pmrC | 1.12 to 97.09-fold increase | [9] |

Complete Loss of Lipopolysaccharide (LPS)

A more drastic, yet highly effective, mechanism of colistin resistance is the complete loss of its target, the LPS. This occurs through mutations in the genes involved in the initial stages of lipid A biosynthesis, namely lpxA, lpxC, and lpxD.[10] These genes encode essential enzymes for the synthesis of the lipid A anchor of LPS.

Mutations in these genes can include point mutations, deletions, or insertions of mobile genetic elements such as insertion sequences (e.g., ISAba1).[10] The inactivation of any of these genes disrupts the lipid A biosynthetic pathway, leading to the absence of LPS in the outer membrane. While this confers high-level colistin resistance, it often comes at a fitness cost to the bacterium, potentially affecting its virulence and susceptibility to other antibiotics.

| Gene with Mutation | Type of Mutation | Colistin MIC (µg/mL) | Reference(s) |

| lpxA, lpxC, or lpxD | Various mutations | >128 | [10] |

| lpxD | E117K (with pmrCAB mutations) | >64 | [4][6][11] |

Other Resistance Mechanisms

While LPS modification and loss are the primary drivers of colistin resistance in A. baumannii, other mechanisms have also been implicated.

Efflux Pumps: The overexpression of certain efflux pumps, which can actively transport antibiotics out of the cell, has been associated with reduced susceptibility to colistin. The AdeABC and AdeIJK efflux pumps, belonging to the Resistance-Nodulation-Division (RND) family, have been shown to be overexpressed in some colistin-resistant isolates.[12][13]

| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Reference(s) |

| adeB | 151.51-fold increase | [14] |

| adeJ | 13.76-fold increase | [14] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of PmrAB-Mediated Colistin Resistance

Caption: PmrAB signaling pathway leading to lipid A modification and colistin resistance.

Experimental Workflow for Colistin Resistance Analysis

Caption: Workflow for the comprehensive analysis of colistin resistance in A. baumannii.

Experimental Protocols

Determination of Colistin Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the recommendations from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17]

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Colistin sulfate (B86663) powder

-

96-well microtiter plates

-

A. baumannii isolates

-

Control strains (E. coli ATCC 25922 and a colistin-resistant E. coli strain)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35 ± 1°C)

Procedure:

-

Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water.

-

Prepare Colistin Dilutions: Perform serial twofold dilutions of the colistin stock solution in CAMHB in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 h) culture plate, select several colonies of the A. baumannii isolate.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculate Microtiter Plates: Add the appropriate volume of the diluted bacterial suspension to each well of the microtiter plate containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.

-

Read Results: The MIC is the lowest concentration of colistin that completely inhibits visible growth of the bacteria.

Analysis of Gene Expression by Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol provides a general framework for analyzing the expression of genes associated with colistin resistance.[18][19][20][21]

Materials:

-

A. baumannii isolates (grown to mid-log phase)

-

RNAprotect Bacteria Reagent (or similar)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR master mix (SYBR Green or probe-based)

-

Gene-specific primers for target genes (e.g., pmrC, adeB, adeJ) and a validated reference gene (e.g., rpoB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Harvest bacterial cells from a mid-log phase culture.

-

Immediately stabilize the RNA using RNAprotect Bacteria Reagent.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit and random primers or gene-specific primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target and reference genes, and the cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Analysis of Lipid A Structure by MALDI-TOF Mass Spectrometry

This protocol outlines the general steps for the extraction and analysis of lipid A.[22][23][24][25][26]

Materials:

-

A. baumannii isolates

-

Reagents for lipid A extraction (e.g., isobutyric acid, ammonium (B1175870) hydroxide, chloroform, methanol)

-

MALDI-TOF mass spectrometer

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid [DHB] or 9-aminoacridine)

-

MALDI target plate

Procedure:

-

Lipid A Extraction:

-

Harvest bacterial cells from an overnight culture.

-

Perform a mild acid hydrolysis to cleave the lipid A from the LPS. A common method involves using a mixture of isobutyric acid and ammonium hydroxide.

-

After hydrolysis, perform a series of solvent extractions (e.g., with chloroform/methanol) to purify the lipid A.

-

-

Sample Preparation for MALDI-TOF MS:

-

Dissolve the extracted lipid A in an appropriate solvent.

-

Mix the lipid A solution with the MALDI matrix solution.

-

Spot the mixture onto the MALDI target plate and allow it to dry.

-

-

MALDI-TOF MS Analysis:

-

Analyze the sample in the MALDI-TOF mass spectrometer in the negative-ion mode.

-

Acquire mass spectra over a relevant mass-to-charge (m/z) range to detect the lipid A species and any modifications (e.g., the addition of PEtN, which results in a mass shift of +123 Da).

-

Conclusion

Colistin resistance in Acinetobacter baumannii is a complex and evolving challenge. The primary mechanisms of resistance involve either the modification of the LPS target through the PmrAB two-component system or the complete loss of LPS due to mutations in the lpx genes. Other factors, such as efflux pumps, also contribute to reduced susceptibility. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of effective strategies to combat colistin-resistant A. baumannii. This includes the design of new antimicrobials, the development of resistance inhibitors, and the implementation of informed clinical practices. Continued surveillance and research into the molecular basis of colistin resistance are essential to stay ahead of this adaptable pathogen.

References

- 1. New Mutations Involved in Colistin Resistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colistin Resistance in Acinetobacter baumannii: Molecular Mechanisms and Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to colistin in Acinetobacter baumannii associated with mutations in the PmrAB two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retained colistin susceptibility in clinical Acinetobacter baumannii isolates with multiple mutations in pmrCAB and lpxACD operons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Mutations Involved in Colistin Resistance in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resistance to Colistin in Acinetobacter baumannii Associated with Mutations in the PmrAB Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of pmrCAB genes in colistin-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative genomics and molecular epidemiology of colistin-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colistin Resistance in Acinetobacter baumannii Is Mediated by Complete Loss of Lipopolysaccharide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Retained colistin susceptibility in clinical Acinetobacter baumannii isolates with multiple mutations in pmrCAB and lpxACD operons [frontiersin.org]

- 12. brieflands.com [brieflands.com]

- 13. jmb.tums.ac.ir [jmb.tums.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. EUCAST: MIC Determination [eucast.org]

- 16. Susceptibility Testing of Colistin for Acinetobacter baumannii: How Far Are We from the Truth? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Selection and validation of reference genes suitable for gene expression analysis by Reverse Transcription Quantitative real-time PCR in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. primerdesign.co.uk [primerdesign.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Direct analysis by ultra-high-resolution mass spectrometry of lipid A and phospholipids from Acinetobacter baumannii cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Intrinisic Colistin Resistance Mechanisms in Proteus mirabilis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteus mirabilis, a Gram-negative uropathogen, exhibits a high level of intrinsic resistance to colistin (B93849), a last-resort antibiotic for treating multidrug-resistant infections. This resistance is not acquired but is an inherent characteristic of the species, posing significant clinical challenges. This technical guide delineates the core molecular mechanisms underpinning this intrinsic resistance, focusing on the genetic and biochemical pathways that confer this phenotype. The primary mechanism involves the modification of the lipid A moiety of lipopolysaccharide (LPS), which reduces the outer membrane's affinity for the cationic colistin molecule. This guide provides a comprehensive overview of the key genes, regulatory pathways, and experimental methodologies used to investigate this phenomenon, intended to serve as a resource for researchers and professionals in drug development.

Core Mechanism: Lipid A Modification

The cornerstone of intrinsic colistin resistance in Proteus mirabilis is the enzymatic modification of its lipid A, the hydrophobic anchor of LPS in the outer membrane. In its unmodified state, lipid A is negatively charged due to its phosphate (B84403) groups, which facilitates the electrostatic attraction of the positively charged colistin molecule. P. mirabilis neutralizes this charge by adding cationic molecules to the lipid A, thereby repelling colistin and preventing its disruptive interaction with the bacterial membrane.

The key modifications are the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and, to a lesser extent, phosphoethanolamine (pEtN) to the phosphate groups of lipid A.[1][2] This modification is orchestrated by the products of the arn (also known as pmrF) operon.

The arn Operon

The arnBCADTEF operon is responsible for the biosynthesis and transfer of L-Ara4N to lipid A. The key transferase, ArnT, is an inner membrane protein that catalyzes the final step of this modification.[3] Disruption of genes within this operon leads to a significant increase in susceptibility to polymyxins like colistin and polymyxin (B74138) B.

Regulatory Control of Lipid A Modification

The expression of the arn operon is tightly regulated by a complex network of two-component systems (TCS), primarily the PhoP/PhoQ and PmrA/PmrB systems. These systems act as environmental sensors, modulating gene expression in response to external stimuli.

The PhoP/PhoQ and PmrA/PmrB Two-Component Systems

The PhoP/PhoQ and PmrA/PmrB TCSs are central to the regulation of colistin resistance in many Gram-negative bacteria. In response to environmental signals such as low magnesium concentrations, these systems become activated and upregulate the expression of the arn operon, leading to increased L-Ara4N modification of lipid A.[4][5] While the precise interplay of these systems in P. mirabilis is not as extensively characterized as in other Enterobacteriaceae, the fundamental mechanism is believed to be conserved.[6]

Below is a diagram illustrating the signaling pathway leading to the expression of the arn operon.

Quantitative Data on Colistin Susceptibility

The intrinsic resistance of P. mirabilis to colistin is reflected in its high Minimum Inhibitory Concentrations (MICs). Disruption of the lipid A modification pathway leads to a dramatic decrease in the MIC, rendering the bacteria susceptible.

| Strain | Relevant Genotype/Phenotype | Polymyxin B MIC (µg/mL) | Reference |

| P. mirabilis BB2000 (Wild-Type) | Wild-type, polymyxin B resistant | >6,400 | [7] |

| P. mirabilis JSG945 | Transposon mutant, defective in O-antigen synthesis | 50 | [7] |

| P. mirabilis JSG946 | Transposon mutant, defective in O-antigen synthesis | 50 | [7] |

| P. mirabilis JSG947 | Transposon mutant, sap locus homolog | 1,600 | [7] |

| P. mirabilis JSG948 | Transposon mutant, ATP synthase homolog | 3,200 | [7] |

| P. mirabilis LB-SH32 | Wild-type (intrinsic resistance), carrying mcr-1 | >4096 (Colistin) | [8] |

| E. coli JM109 (transformant) | Carries mcr-1 plasmid from P. mirabilis LB-SH32 | ≥8 (Colistin) | [8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the recommendations of the Clinical and Laboratory Standards Institute (CLSI) for colistin susceptibility testing.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Colistin sulfate (B86663) powder

-

96-well microtiter plates

-

Bacterial culture of P. mirabilis

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.

-

Prepare Colistin Dilutions: Perform serial two-fold dilutions of the colistin stock solution in CAMHB in the wells of a 96-well plate to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add the diluted bacterial suspension to each well containing the colistin dilutions. Include a growth control well (bacteria in CAMHB without colistin) and a sterility control well (CAMHB only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Creation of a Gene Knockout Mutant via Allelic Exchange

This protocol provides a general workflow for creating a targeted, unmarked deletion mutant in P. mirabilis using a suicide vector-based homologous recombination strategy.[9][10]

Analysis of Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying the expression of a target gene, such as arnT, relative to a housekeeping gene.

Materials:

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

qPCR instrument

-

Primers for target gene (e.g., arnT) and housekeeping gene (e.g., rplS)

Primer Sequences:

| Gene Target | Primer Name | Sequence (5' -> 3') | Reference |

|---|---|---|---|

| rplS | rplS-F | CGAACAAGAACAAATGAAGC | [1] |

| rplS | rplS-R | GGGGAGTGAGTTTGGAATAC |[1] |

Procedure:

-

RNA Extraction: Extract total RNA from P. mirabilis cultures grown under desired conditions using a commercial RNA extraction kit, including a DNase I treatment step to remove contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

-

qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression (fold change) using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[1]

Conclusion

The intrinsic colistin resistance of Proteus mirabilis is a multifaceted process primarily driven by the modification of lipid A with L-Ara4N, a pathway encoded by the arn operon and regulated by the PhoP/PhoQ and PmrA/PmrB two-component systems. Understanding these fundamental mechanisms is crucial for the development of novel therapeutic strategies to overcome this resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate these pathways and explore potential inhibitors of the resistance-conferring enzymes. Further research into the specific regulatory nuances of these pathways in P. mirabilis and the identification of quantitative changes in gene expression will be vital for a complete understanding of this important clinical challenge.

References

- 1. Decoding Proteus mirabilis biofilms: expression of selected virulence genes and association with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. primerdesign.co.uk [primerdesign.co.uk]

- 5. Proteus mirabilis pmrI, an RppA-Regulated Gene Necessary for Polymyxin B Resistance, Biofilm Formation, and Urothelial Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Proteus mirabilis Mutants with Increased Sensitivity to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of Some Resistance Genes in Clinical Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allelic Exchange Mutagenesis in Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allelic Exchange Mutagenesis in Proteus mirabilis | Springer Nature Experiments [experiments.springernature.com]

Colistin (Sulfate): An In-depth Technical Guide on its Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapeutic agent in the fight against multidrug-resistant (MDR) Gram-negative bacteria.[1] Its use had been previously curtailed due to concerns over nephrotoxicity and neurotoxicity. However, the escalating threat of infections caused by "superbugs" resistant to nearly all other available antibiotics has necessitated its clinical revival.[1][2] This guide provides a comprehensive overview of the in-vitro activity of colistin sulfate (B86663) against key clinical isolates, details standardized methodologies for susceptibility testing, and explores the molecular mechanisms underpinning the development of resistance.

Colistin exerts its bactericidal action by targeting the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1] This interaction disrupts the integrity of the bacterial membrane, leading to cell lysis.[1] Its spectrum of activity is primarily focused on aerobic Gram-negative bacilli.[1][2]

Spectrum of Activity: Quantitative Data

The in-vitro activity of colistin can vary based on the bacterial species, geographical location, and local antibiotic prescribing practices. The following tables summarize the minimum inhibitory concentration (MIC) values and resistance rates of colistin against key clinical isolates from various studies.

Acinetobacter baumannii

| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |

| -- | 1 | 2 | 11.8 | [3] |

| -- | -- | -- | 8.5 (MIC >4 µg/mL) | [4] |

| -- | -- | -- | 13.7 | [3] |

| -- | -- | -- | 52.9 | [3] |

| ≤0.75 - 2.0 | -- | -- | 0 (in a 5-year study) | [5] |

Pseudomonas aeruginosa

| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |

| 0.25 - 512 | 2 | 32 | 24 | |

| -- | 1.0 | 1.5 | 2 | |

| -- | 2 | 4 | -- | [6] |

| -- | 0.5 | 0.5 | 0.8 | [7] |

| 8 - 64 | -- | -- | 1.3 | [8] |

Klebsiella pneumoniae

| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |

| 8 to >128 | -- | -- | 3.2 | [9] |

| 0.25 to >128 | -- | -- | -- | [10] |

| ≤0.25 to >16.0 | 1 | 16 | 11.3 (16/141) | [11] |

| 4 to 64 | -- | -- | 1.6 | [8] |

| -- | -- | -- | 9.2 | [12] |

Escherichia coli

| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |

| 0.5 to 32 | -- | -- | -- | [10] |

| 4 to 64 | -- | -- | 19.9 | [8] |

Experimental Protocols: Susceptibility Testing

Accurate determination of colistin susceptibility is crucial for clinical decision-making. However, in-vitro testing is known to be challenging due to the cationic nature of the colistin molecule.[13][14] The broth microdilution (BMD) method is considered the gold standard for colistin MIC determination.[15]

Broth Microdilution (BMD) - Reference Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

Colistin sulfate powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates[15]

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, and colistin-resistant E. coli NCTC 13846)[15][16]

Procedure:

-

Prepare Colistin Stock Solution: A stock solution of colistin sulfate is prepared according to the manufacturer's instructions.[15]

-

Serial Dilution: The colistin stock solution is serially diluted in CAMHB within the wells of the 96-well microplate.[15]

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture (18-24 hours old) on a non-selective agar (B569324) plate.[16] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: The prepared bacterial inoculum is added to each well of the microplate containing the serially diluted colistin.[15]

-

Controls:

-

Incubation: The microplates are incubated at 33-35°C in ambient air for 16-20 hours.[16]

-

Reading the MIC: The MIC is determined as the lowest concentration of colistin at which there is no visible bacterial growth (no turbidity) as observed with the unaided eye.[15][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Colistin Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colistin resistance in Acinetobacter baumannii isolated from critically ill patients: clinical characteristics, antimicrobial susceptibility and outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Colistin Dosing Regimens against Pseudomonas aeruginosa in Critically Ill Patients: An Application of Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of colistin resistance and its bactericidal activity against uropathogenic gram negative bacteria from Hayatabad Medical Complex Peshawar - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Colistin Resistance Among Multiple Sequence Types of Klebsiella pneumoniae Is Associated With Diverse Resistance Mechanisms: A Report From India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmatonline.com [jmatonline.com]

- 11. Klebsiella pneumoniae and Colistin Susceptibility Testing: Performance Evaluation for Broth Microdilution, Agar Dilution and Minimum Inhibitory Concentration Test Strips and Impact of the “Skipped Well” Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mjima.org [mjima.org]

- 16. Comparative Evaluation of Colistin-Susceptibility Testing in Carbapenem-Resistant Klebsiella pneumoniae Using VITEK, Colistin Broth Disc Elution, and Colistin Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Colistin Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of colistin (B93849) sulfate (B86663), a critical last-resort antibiotic for treating multidrug-resistant Gram-negative infections. This document delves into the core mechanisms of action, details key experimental protocols for its evaluation, and presents quantitative data from various in vitro infection models.

Mechanism of Action

Colistin sulfate's bactericidal activity is primarily directed at the outer membrane of Gram-negative bacteria.[1][2][3] The initial and most critical step is an electrostatic interaction between the positively charged colistin molecule and the negatively charged lipid A component of lipopolysaccharides (LPS) in the bacterial outer membrane.[1][2][3][4][5][6] This interaction competitively displaces divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS structure.[1][2][3][4][5][6][7] The displacement of these cations leads to a disruption of the outer membrane's integrity, increasing its permeability and causing leakage of intracellular contents, which ultimately results in bacterial cell death.[1][2][7]

A secondary mechanism of action for colistin involves the inhibition of vital respiratory enzymes, such as NADH-quinone oxidoreductases, within the bacterial cell.[4][8] Furthermore, colistin can induce rapid cell death through the production of hydroxyl radicals.[8]

Mechanisms of Resistance

Resistance to colistin can be intrinsic in some bacterial species or acquired through chromosomal mutations or the horizontal transfer of resistance genes.[8][9] The primary mechanism of resistance involves modifications to the lipid A portion of LPS, which reduces the net negative charge of the outer membrane and, consequently, diminishes the binding affinity of colistin.[3][5][6][9]

This modification is often mediated by two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, which can be activated by environmental signals or mutations.[4][5][6] Activation of these systems leads to the addition of positively charged molecules, like phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to lipid A.[4][5][6][8] In some cases, complete loss of LPS due to mutations in the lipid A biosynthesis pathway (e.g., in lpxA, lpxC, and lpxD genes) can lead to high-level colistin resistance.[4][10]

A significant concern is the emergence of plasmid-mediated colistin resistance, primarily through the mcr genes, which encode for phosphoethanolamine transferases.[9] The horizontal transfer of these genes poses a serious threat to the continued efficacy of colistin.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives [frontiersin.org]

- 7. Colistin - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]

- 9. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical and laboratory-induced colistin-resistance mechanisms in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

The Tipping Point: A Technical Guide to Lipid A Modification in Colistin Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Colistin (B93849), a polymyxin (B74138) antibiotic, serves as a last-resort therapeutic against multidrug-resistant Gram-negative bacterial infections. Its efficacy is rooted in its electrostatic interaction with the anionic lipid A component of the bacterial outer membrane's lipopolysaccharide (LPS). However, the rise of colistin resistance, a significant global health threat, is primarily driven by specific modifications to lipid A that neutralize its negative charge, thereby repelling the cationic antibiotic. This technical guide provides a comprehensive overview of the core mechanisms, regulatory signaling pathways, and key experimental methodologies related to lipid A modification-mediated colistin resistance. We present quantitative data on the impact of these modifications on antibiotic susceptibility, detailed experimental protocols for their characterization, and visual diagrams of the underlying molecular pathways to equip researchers and drug development professionals with the foundational knowledge required to address this critical resistance mechanism.

The Core Mechanism of Colistin Resistance: Altering the Molecular Target

The bactericidal activity of colistin is initiated by its binding to the outer membrane of Gram-negative bacteria. Colistin is a polycationic peptide that electrostatically targets the negatively charged phosphate (B84403) groups of lipid A, the hydrophobic anchor of LPS.[1][2] This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to membrane destabilization, increased permeability, and eventual cell death.[2]

The principal mechanism of colistin resistance involves the enzymatic modification of lipid A, which reduces its net negative charge and, consequently, its affinity for colistin.[1][3][4] This is predominantly achieved through the covalent addition of two main cationic moieties to the phosphate groups of the lipid A glucosamine (B1671600) disaccharide:

-

Phosphoethanolamine (pEtN): Added by pEtN transferases.[5][6]

-

4-amino-4-deoxy-L-arabinose (L-Ara4N): A cationic sugar added by specific transferases.[7][8]

By adding these positively charged groups, the bacteria effectively create an electrostatic shield on their outer surface, repelling the incoming cationic colistin molecules and preventing the initial binding step required for antimicrobial activity.[5][6]

Regulatory Pathways Governing Lipid A Modification

The expression of the enzymes responsible for lipid A modification is tightly controlled by complex regulatory networks, which can be activated through chromosomal mutations or acquired via horizontal gene transfer.

Chromosomally-Mediated Resistance

In many Gram-negative species, including Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa, resistance arises from mutations within two-component systems (TCS). The most critical of these are the PhoP/PhoQ and PmrA/PmrB systems.[9][10][11]

-

The PmrA/PmrB System: This is the primary direct regulator. The sensor kinase PmrB, upon sensing environmental signals such as low Mg²⁺ or the presence of sub-inhibitory antimicrobial peptides, autophosphorylates and subsequently transfers the phosphate group to the response regulator PmrA.[10][11] Phosphorylated PmrA (PmrA-P) then acts as a transcriptional activator for the genes required for lipid A modification, including the arnBCADTEF operon (responsible for L-Ara4N synthesis and transfer) and the eptA/pmrC gene (encoding a pEtN transferase).[9][12]

-

The PhoP/PhoQ System: This system often acts as an upstream regulator of the PmrA/PmrB cascade. The sensor kinase PhoQ responds to low extracellular Mg²⁺.[9][13] In some bacteria like Salmonella, activated PhoP-P induces the expression of a small connector protein, PmrD, which binds to PmrA-P and prevents its dephosphorylation, thus sustaining the activation of the PmrA/PmrB pathway.[9][13]

-

MgrB Negative Regulation: The PhoP/PhoQ system is negatively regulated by a small transmembrane protein, MgrB.[9] Inactivation or deletion of the mgrB gene is a common mechanism for colistin resistance in K. pneumoniae, as it leads to the constitutive, unchecked activation of the PhoP/PhoQ system, resulting in the overexpression of modification enzymes.[9]

Plasmid-Mediated Resistance

The global spread of colistin resistance has been accelerated by the discovery of mobilized colistin resistance (mcr) genes, most notably mcr-1.[14][15] As of 2021, ten distinct mcr gene families (mcr-1 to mcr-10) have been identified.[14] These genes are typically located on mobile genetic elements like plasmids, allowing for horizontal transfer between different bacterial species.[15]

The mcr genes encode pEtN transferases that catalyze the addition of pEtN to lipid A, a mechanism functionally identical to that of the chromosomally encoded EptA/PmrC enzymes.[5][14] The acquisition of an mcr-carrying plasmid provides the bacterium with a ready-to-use resistance mechanism, bypassing the need for mutations in chromosomal regulatory genes.[16]

Quantitative Impact of Lipid A Modifications

The modification of lipid A has a direct and measurable impact on the minimum inhibitory concentration (MIC) of colistin required to inhibit bacterial growth. Furthermore, these chemical additions result in predictable mass shifts that can be detected via mass spectrometry.

Colistin Susceptibility Data

The following tables summarize representative data from published studies, demonstrating the increase in colistin MICs associated with specific resistance mechanisms and lipid A modifications.

Table 1: Colistin MICs in Engineered E. coli Strains Expressing pEtN Transferases

| Strain / Expressed Gene | Inducer (L-arabinose) | Colistin MIC (µg/mL) | Fold Change vs. Control | Reference |

| E. coli Top10 (Empty Vector) | 0.05% | 0.25 | - | [6][17] |

| E. coli Top10 (mcr-1) | 0.05% | 4 | 16x | [6][17] |

| E. coli Top10 (mcr-3) | 0.05% | 2 | 8x | [6][17] |

| E. coli Top10 (eptA) | 0.05% | 0.25 | 1x (No change) | [6][17] |

| E. coli Top10 (mcr-9) | 0.05% | 0.25 | 1x (No change) | [6][17] |

Note: Data shows that while all are pEtN transferases, MCR-1 and MCR-3 confer significant resistance, whereas EptA and MCR-9 do not under these specific experimental conditions, highlighting functional diversity.[6]

Table 2: Colistin MICs in Clinical and Laboratory-Evolved Isolate Pairs

| Organism / Strain Pair | Resistance Mechanism / Modification | Colistin MIC (µg/mL) | Reference |

| A. baumannii ATCC 19606 (Susceptible) | Wild-Type | 1 | [18] |

| A. baumannii ATCC 19606 (Resistant Mutant) | pmrB mutation, pEtN addition | 32 | [18] |

| A. baumannii Ab15/133 (Susceptible) | Clinical Isolate | 1 | [18] |

| A. baumannii Ab15/132 (Resistant) | Clinical Isolate, pmrB mutation, pEtN addition | 32 | [18] |

| K. pneumoniae (CS-Kp) | Clinical Isolate (Susceptible) | 0.5 | [8] |

| K. pneumoniae (CR-Kp) | Clinical Isolate (Resistant), L-Ara4N addition | 32 | [8] |

Mass Spectrometry Data for Lipid A Analysis

Mass spectrometry, particularly MALDI-TOF MS, is a powerful tool for rapidly detecting lipid A modifications by measuring the mass-to-charge ratio (m/z) of the molecule. The addition of pEtN (+123 Da) or L-Ara4N (+131 Da) results in characteristic mass peaks.

Table 3: Common m/z Values for Native and Modified Lipid A

| Organism | Lipid A Species | Modification | Typical m/z Value | Reference |

| E. coli | Hexa-acylated | None (Native) | ~1796.2 | [19][20] |

| + 1 pEtN | ~1919.2 | [19][20] | ||

| + 1 L-Ara4N | ~1927.2 | [19][20] | ||

| K. pneumoniae | Hexa-acylated | None (Native) | ~1824 | [21] |

| + 1 L-Ara4N | ~1955 | [21] | ||

| + Palmitate | ~2063 | [21] | ||

| A. baumannii | Hepta-acylated | None (Native) | ~1910 | [18] |

| + 1 pEtN | ~2033 | [18] |

Key Experimental Methodologies

Accurate characterization of colistin resistance requires robust and standardized laboratory protocols for both susceptibility testing and structural analysis of lipid A.

Protocol: Colistin Susceptibility Testing (Broth Microdilution)

The broth microdilution (BMD) method is the internationally recognized gold standard for determining colistin MICs, as recommended by both CLSI and EUCAST.[22][23][24] Methods like disk diffusion are unreliable due to the poor diffusion of the large colistin molecule in agar (B569324).[22]

Objective: To determine the minimum inhibitory concentration (MIC) of colistin against a bacterial isolate.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Colistin sulfate (B86663) analytical standard.

-

Sterile 96-well microtiter plates.

-

Bacterial isolate grown on non-selective agar for 18-24 hours.

-

Sterile saline (0.85% NaCl).

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of colistin sulfate in sterile water. Serially dilute this stock in CAMHB to prepare working solutions that will yield final concentrations typically ranging from 0.25 to 64 µg/mL in the microtiter plate.

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Inoculation: a. Dispense the appropriate volume of the diluted colistin solutions into the wells of the 96-well plate. b. Add an equal volume of the final bacterial inoculum to each well. c. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

Incubation: Incubate the plate at 35 ± 2 °C in ambient air for 16-20 hours.[22]

-

Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth (i.e., the first clear well).[22]

Protocol: Lipid A Extraction and Analysis by MALDI-TOF MS

This protocol describes a common method for extracting and analyzing lipid A to identify modifications associated with resistance.

Objective: To isolate lipid A from Gram-negative bacteria and analyze its structure by MALDI-TOF mass spectrometry.

Procedure:

-

Cell Growth and Harvest: Grow a bacterial culture (e.g., 200 mL) to the late-logarithmic phase. Harvest the cells by centrifugation and wash the pellet.[3]

-

Lipid A Isolation (Mild Acid Hydrolysis): a. Resuspend the bacterial pellet in a hydrolysis buffer (e.g., 1% SDS in 10 mM sodium acetate, pH 4.5). This cleaves the acid-labile bond between the Kdo sugar and the lipid A moiety.[3][25] b. Incubate at 100°C for 1-2 hours.[18] c. After cooling, perform a two-phase Bligh-Dyer extraction using a chloroform/methanol/water solvent system to separate the lipids (including lipid A) into the organic phase.[3] d. Collect the lower organic phase and evaporate the solvent to obtain the crude lipid A extract.

-

Sample Preparation for MALDI-TOF: a. Reconstitute the dried lipid A extract in a small volume of a chloroform:methanol mixture (e.g., 4:1 v/v).[26] b. On a polished steel MALDI target plate, spot a small volume (~0.5 µL) of the lipid A solution.[27] c. Immediately overlay the sample spot with an equal volume of a suitable matrix solution (e.g., 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) or 2,5-dihydroxybenzoic acid (DHB) prepared in an appropriate solvent).[26][27] d. Allow the spot to air dry completely, permitting co-crystallization of the matrix and analyte.

-

Mass Spectrometry Acquisition: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Acquire spectra in the negative-ion linear mode, as lipid A is anionic and ionizes efficiently in this mode.[18][27] The typical mass range for analysis is between 1,500 and 2,500 m/z.

-

Data Analysis: Analyze the resulting spectrum to identify the m/z values of the major peaks. Compare these values to the known theoretical masses of native and modified lipid A structures (as shown in Table 3) to determine the resistance-conferring modifications present.[19][20]

Conclusion and Future Directions

Colistin resistance mediated by lipid A modification represents a classic example of evolution under antibiotic pressure, where bacteria alter the drug's primary target to evade its action. The convergence of chromosomal and plasmid-mediated mechanisms underscores the versatility and robustness of this resistance strategy. For researchers and drug developers, a thorough understanding of the underlying signaling pathways and the resulting chemical changes is paramount.

Future efforts in this field should focus on:

-

Developing Adjuvant Therapies: Designing small-molecule inhibitors that target the key enzymes in the lipid A modification pathways (e.g., PmrA, ArnT, MCR-1) could restore colistin's efficacy.

-

Improving Rapid Diagnostics: While MALDI-TOF MS is a powerful research tool, developing faster, more accessible point-of-care diagnostics to detect lipid A modifications is crucial for clinical decision-making and antibiotic stewardship.

-

Exploring Fitness Costs: Lipid A modifications can sometimes impose a biological fitness cost on the bacterium. Investigating these trade-offs may reveal novel strategies to exploit these weaknesses and combat resistant infections.

By continuing to dissect the molecular intricacies of this resistance mechanism, the scientific community can develop innovative strategies to preserve the utility of this critical last-resort antibiotic.

References

- 1. Dissemination and Mechanism for the MCR-1 Colistin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Colistin resistance in Escherichia coli confers protection of the cytoplasmic but not outer membrane from the polymyxin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colistin Resistance Gene mcr-1 Mediates Cell Permeability and Resistance to Hydrophobic Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective modifications by lipid A phosphoethanolamine transferases linked to colistin resistance and bacterial fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid A modification-induced colistin-resistant Klebsiella variicola from healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. An updated overview on the bacterial PhoP/PhoQ two-component signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Influence of PhoPQ and PmrAB two component system alternations on colistin resistance from non-mcr colistin resistant clinical E. Coli strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MCR-1 - Wikipedia [en.wikipedia.org]

- 15. nccid.ca [nccid.ca]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. Phosphoethanolamine Modification of Lipid A in Colistin-Resistant Variants of Acinetobacter baumannii Mediated by the pmrAB Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The clue is in the lipid A: Rapid detection of colistin resistance | PLOS Pathogens [journals.plos.org]

- 20. The clue is in the lipid A: Rapid detection of colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - CA [thermofisher.com]

- 24. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. journals.asm.org [journals.asm.org]

- 27. Frontiers | A whole cell-based Matrix-assisted laser desorption/ionization mass spectrometry lipidomic assay for the discovery of compounds that target lipid a modifications [frontiersin.org]

Unveiling the Anti-Endotoxin Properties of Colistin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colistin (B93849) sulfate (B86663), a polymyxin (B74138) antibiotic, has garnered renewed interest not only for its bactericidal activity against multidrug-resistant Gram-negative bacteria but also for its potent anti-endotoxin properties. Endotoxins, primarily lipopolysaccharides (LPS) released from the outer membrane of these bacteria, are powerful triggers of the innate immune response and can lead to a dysregulated inflammatory cascade, septic shock, and multi-organ failure. This technical guide provides an in-depth exploration of the mechanisms by which colistin sulfate neutralizes endotoxins, detailed experimental protocols to investigate these properties, and a summary of quantitative data from relevant studies. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of colistin sulfate's anti-endotoxin activity.

Mechanism of Action: Neutralizing the Inflammatory Cascade

The primary mechanism behind the anti-endotoxin activity of colistin sulfate lies in its direct binding to the lipid A moiety of lipopolysaccharide (LPS).[1] Lipid A is the toxic component of endotoxin, responsible for initiating the inflammatory response. Colistin, being a polycationic peptide, has a high affinity for the negatively charged phosphate (B84403) groups of lipid A.[1][2] This electrostatic interaction effectively neutralizes the endotoxin, preventing it from binding to its primary receptor complex on immune cells.

The canonical signaling pathway for LPS involves its recognition by a complex of proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and myeloid differentiation protein 2 (MD-2), which then presents the LPS to Toll-like receptor 4 (TLR4).[3][4][5] The activation of TLR4 triggers a downstream signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][3][4]

By binding to and neutralizing LPS, colistin sulfate sterically hinders the interaction between LPS and the TLR4 receptor complex, thereby inhibiting the initiation of this inflammatory cascade.[1][2] This suppression of cytokine release is a critical aspect of its anti-endotoxin effect and has been demonstrated in various in vitro and in vivo models.[6][7]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Colistin Reduces LPS-Triggered Inflammation in a Human Sepsis Model In Vivo: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Administration of colistin sulfate in endotoxic model at slow and sustained fashion may reverse shock without causing nephrotoxicity in its optimal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Analytical Differences Between Colistin A and Colistin B Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural distinctions between colistin (B93849) A and colistin B sulfate, two major components of the polymyxin (B74138) antibiotic, colistin. The document details their physicochemical properties, comparative bioactivity, and the analytical methodologies employed for their separation and characterization.

Core Structural Differences

Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is a heterogeneous mixture of cyclic lipopeptides. The two primary constituents, colistin A (polymyxin E1) and colistin B (polymyxin E2), share a common cyclic heptapeptide (B1575542) core and a tripeptide side chain. The key structural variance lies in the N-terminal fatty acid moiety.[1][2][3]

-

Colistin A incorporates a 6-methyloctanoic acid fatty acid tail.[2][3]

-

Colistin B possesses a 6-methylheptanoic acid fatty acid tail, which is one methylene (B1212753) group shorter than that of colistin A.[2][3]

This seemingly minor difference in the length of the fatty acid chain influences their physicochemical properties and may impact their biological activity.

Colistin Sulfate is the salt form of colistin, where the basic amine groups of the diaminobutyric acid residues are salified with sulfuric acid. This enhances the solubility and stability of the compound for pharmaceutical formulations.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for colistin A and colistin B. While direct comparative studies on the bioactivity and toxicity of the individual components are limited, the data presented reflects their fundamental physicochemical properties and reported antimicrobial activity of the colistin mixture.

| Property | Colistin A (Polymyxin E1) | Colistin B (Polymyxin E2) | Reference(s) |

| Molecular Formula | C₅₃H₁₀₀N₁₆O₁₃ | C₅₂H₉₈N₁₆O₁₃ | [5][6] |

| Molecular Weight | 1169.5 g/mol | 1155.4 g/mol | [5][6] |

| Fatty Acid Moiety | 6-methyloctanoic acid | 6-methylheptanoic acid | [2][3] |

| Antimicrobial Activity (MIC) | Generally considered to have similar activity to colistin B as part of the colistin mixture. Specific individual MIC data is not widely reported. | Generally considered to have similar activity to colistin A as part of the colistin mixture. Specific individual MIC data is not widely reported. | [7] |

Experimental Protocols for Separation and Characterization

The differentiation and quantification of colistin A and B are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

Sample Preparation from Biological Matrices (Plasma)

A common procedure for the extraction of colistin A and B from plasma for LC-MS/MS analysis involves solid-phase extraction (SPE).

Protocol:

-

Sample Aliquoting: Take a 200 µL aliquot of the plasma sample.

-

Internal Standard Addition: Add an appropriate internal standard (e.g., polymyxin B2) to the plasma sample.

-

Protein Precipitation (Optional but recommended): Add 600 µL of acetonitrile (B52724) to the sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Solid-Phase Extraction (SPE):

-

Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% (v/v) formic acid in water to remove interfering substances.

-

Elution: Elute colistin A and B from the cartridge with 1 mL of methanol.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute colistin A and B. For example:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for colistin A and colistin B.

-

Colistin A: m/z 585.5 → 101.2

-

Colistin B: m/z 578.5 → 101.2

-

-

Data Analysis: Quantify the concentrations of colistin A and B by comparing their peak areas to that of the internal standard.

Visualizations

Experimental Workflow for Colistin A and B Analysis

Caption: Workflow for the extraction and analysis of colistin A and B from plasma.

Mechanism of Action Signaling Pathway

The antibacterial action of colistin is primarily initiated by its electrostatic interaction with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. This interaction is not specific to either colistin A or B but is a general mechanism for the colistin class of antibiotics.

References

- 1. New validated spectrofluorimetric protocol for colistin assay through condensation with 2,2-dihydroxyindan-1,3-dione: application to content uniformit ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04259B [pubs.rsc.org]

- 2. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying the effect of in-hospital antimicrobial use on the development of colistin-resistant Acinetobacter baumannii strains: a time series analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clinician.com [clinician.com]

An In-depth Technical Guide on the Chemical Stability of Colistin Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of colistin (B93849) sulfate (B86663) in aqueous solutions. Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is a complex mixture of polypeptide components, primarily colistin A and B.[1][2][3] Understanding its stability is critical for ensuring potency, safety, and efficacy in both research and clinical settings. This document details the factors influencing its degradation, presents quantitative stability data, outlines key experimental protocols, and visualizes the degradation pathways and experimental workflows.

Factors Influencing the Stability of Colistin Sulfate

The stability of colistin sulfate in an aqueous environment is not absolute and is significantly influenced by several factors, including pH, temperature, and the composition of the medium.